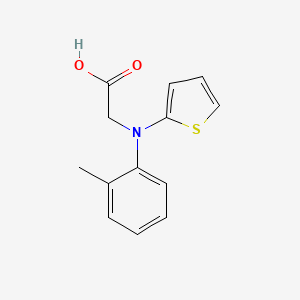
2-(Thiophen-2-yl(o-tolyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophen-2-yl(o-tolyl)amino)acetic acid is an organic compound that features a thiophene ring and a tolyl group attached to an amino acetic acid backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl(o-tolyl)amino)acetic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Tolyl Group: The tolyl group can be introduced via electrophilic aromatic substitution reactions, where a toluene derivative reacts with an appropriate electrophile.
Formation of the Amino Acetic Acid Backbone: The amino acetic acid backbone can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. Common industrial methods include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: Employing continuous flow techniques to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Thiophen-2-yl(o-tolyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the tolyl group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-(Thiophen-2-yl(o-tolyl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(Thiophen-2-yl(o-tolyl)amino)acetic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the tolyl and amino acetic acid groups.
Tolylacetic acid: Contains the tolyl group and acetic acid backbone but lacks the thiophene ring.
2-Aminothiophene derivatives: Similar thiophene-based compounds with different substituents.
Uniqueness: 2-(Thiophen-2-yl(o-tolyl)amino)acetic acid is unique due to the combination of the thiophene ring, tolyl group, and amino acetic acid backbone
Propriétés
Formule moléculaire |
C13H13NO2S |
|---|---|
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
2-(2-methyl-N-thiophen-2-ylanilino)acetic acid |
InChI |
InChI=1S/C13H13NO2S/c1-10-5-2-3-6-11(10)14(9-13(15)16)12-7-4-8-17-12/h2-8H,9H2,1H3,(H,15,16) |
Clé InChI |
CJMZTHRHZQIGHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N(CC(=O)O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (R)-(1-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B12994524.png)
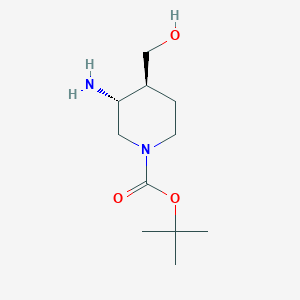

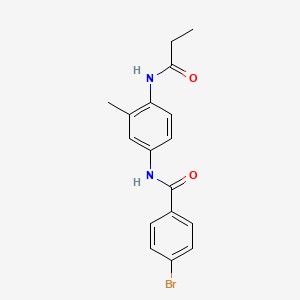
![4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12994565.png)
![2-(Piperazin-1-ylmethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12994572.png)
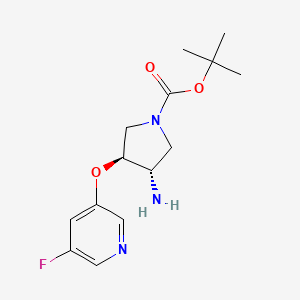
![4-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B12994585.png)
![7-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12994588.png)

![5-Methyl-5-azaspiro[3.5]nonane-6,8-dione](/img/structure/B12994601.png)
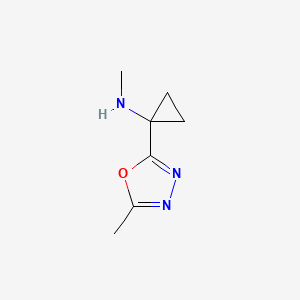
![1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B12994620.png)
![(1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B12994622.png)
